chemical structure and properties of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate)
chemical structure and properties of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate), a key difunctional monomer utilized in the formulation of advanced polymer networks. This document delves into the core chemical structure, physicochemical properties, synthesis methodologies, and significant applications of this crosslinking agent. With a focus on scientific integrity and practical insights, this guide is intended to be a valuable resource for professionals engaged in materials science, polymer chemistry, and the development of specialized polymeric materials for high-performance applications. We will explore the causal relationships behind its synthesis and polymerization behavior, offering a field-proven perspective on its utility.
Introduction: Unveiling a Versatile Crosslinking Agent
2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate), also known by its CAS Number 131787-39-8, is a dimethacrylate ester characterized by a symmetrical C8 alkyl chain flanked by two methacrylate functional groups.[1][2] Its molecular formula is C16H26O4, with a corresponding molecular weight of approximately 282.38 g/mol .[2] The structural arrangement of this molecule, featuring two polymerizable methacrylate units, makes it an effective crosslinking agent. When incorporated into a polymer formulation, it has the ability to form a robust three-dimensional network structure upon polymerization.[1] This crosslinked network imparts significant enhancements to the mechanical strength and thermal stability of the resulting polymer.[1]
The core utility of this monomer lies in its application in photoresist resins, which are critical materials in microfabrication processes such as those used for Micro-Electro-Mechanical Systems (MEMS), sensors, and integrated circuit packaging.[1] The high mechanical strength of the polymers formed from this crosslinker is essential for creating and supporting thick adhesive structures in these microscopic applications.[1]
Chemical Structure:
Caption: Chemical structure of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate).
Physicochemical Properties
While a comprehensive, publicly available technical data sheet with all physical properties for 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is not readily found, we can infer some characteristics based on its structure and the properties of its precursors and analogous compounds. The purity of commercially available grades is typically high, often exceeding 98%.[2]
| Property | Value (Inferred or from Precursor Data) | Reference |
| Molecular Formula | C16H26O4 | [2] |
| Molecular Weight | 282.38 g/mol | [2] |
| CAS Number | 131787-39-8 | [1][2] |
| Purity | Typically ≥ 98% | [2] |
Synthesis and Purification: A Methodical Approach
The synthesis of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is typically achieved through the esterification of its corresponding diol precursor, 2,5-dimethyl-2,5-hexanediol. This reaction involves the formation of two ester linkages by reacting the hydroxyl groups of the diol with methacrylic acid or a more reactive derivative, such as methacryloyl chloride or methyl methacrylate (via transesterification).
Synthesis of the Precursor: 2,5-Dimethyl-2,5-hexanediol
A common route to 2,5-dimethyl-2,5-hexanediol involves a two-step process starting from acetylene and acetone.[3][4] The first step is the synthesis of 2,5-dimethyl-3-hexyne-2,5-diol, which is then hydrogenated to yield the saturated diol.[3][4]
Synthesis Workflow for 2,5-Dimethyl-2,5-hexanediol:
Caption: A typical one-step synthesis process for 2,5-dimethyl-2,5-hexanediol.[3][4]
Esterification to 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate)
The esterification of 2,5-dimethyl-2,5-hexanediol with methacrylic acid is the final step in producing the target dimethacrylate monomer. This reaction is an equilibrium process and is typically catalyzed by a strong acid. To drive the reaction towards the product side, water, a byproduct of the reaction, is continuously removed.
Experimental Protocol (Generalized):
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Reactor Setup: A reaction vessel equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a Dean-Stark trap is charged with 2,5-dimethyl-2,5-hexanediol, a molar excess of methacrylic acid, a suitable solvent (e.g., toluene or xylene to facilitate azeotropic removal of water), and a polymerization inhibitor (e.g., hydroquinone) to prevent premature polymerization of the methacrylate groups.
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Catalyst Addition: A strong acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is added to the reaction mixture.
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Reaction: The mixture is heated to reflux. The water formed during the esterification is removed azeotropically with the solvent and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected.
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Work-up and Purification: Upon completion of the reaction, the mixture is cooled. The excess methacrylic acid and the catalyst are removed by washing with a basic solution (e.g., sodium bicarbonate solution) followed by water. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The final product can be further purified by vacuum distillation or column chromatography.
Spectroscopic Characterization
The structural integrity of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is confirmed through various spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the methacrylate functional groups. A strong carbonyl (C=O) stretching band is expected around 1720 cm⁻¹. The C=C double bond stretch would appear around 1635 cm⁻¹. The C-O ester stretching vibrations would be visible in the 1300-1100 cm⁻¹ region. The absence of a broad O-H stretching band (around 3500-3200 cm⁻¹) from the starting diol confirms the completion of the esterification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons of the methacrylate groups (typically in the range of 5.5-6.1 ppm). The methyl protons of the methacrylate groups would appear as a singlet around 1.9 ppm. The signals for the protons of the 2,5-dimethylhexane backbone would be observed in the upfield region.
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¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester at around 167 ppm. The carbons of the C=C double bond would resonate in the 125-136 ppm range. The quaternary carbons of the hexane backbone attached to the oxygen atoms would also be identifiable.
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Polymerization and Application as a Crosslinker
The primary application of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is as a crosslinking agent in free-radical polymerization.[1] The two methacrylate groups can participate in the polymerization process, leading to the formation of a densely crosslinked polymer network.
Polymerization and Crosslinking Mechanism:
Caption: Schematic of free-radical polymerization and crosslinking.
The polymerization can be initiated by various methods, including thermal decomposition of an initiator (e.g., benzoyl peroxide or AIBN) or by photopolymerization using a suitable photoinitiator. The rate of polymerization and the final properties of the crosslinked polymer are influenced by factors such as the concentration of the crosslinker, the type and concentration of the initiator, the polymerization temperature, and the presence of other comonomers.
The resulting crosslinked polymers exhibit high mechanical strength and thermal stability, which are critical for their use in demanding applications like photoresists for MEMS and integrated circuit packaging.[1] The aliphatic backbone of the crosslinker can also contribute to good optical properties and low shrinkage upon polymerization.
Conclusion
2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is a valuable difunctional monomer that serves as a highly effective crosslinking agent in the formulation of robust polymer networks. Its synthesis from readily available precursors and its ability to impart desirable mechanical and thermal properties to polymers make it a key component in advanced materials, particularly in the electronics and microfabrication industries. Further research into the detailed polymerization kinetics and the structure-property relationships of polymers derived from this monomer will undoubtedly expand its range of applications.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 2,5-ジメチルヘキサン-2,5-ジイルビス(2-メチルアクリレート) | CAS 131787-39-8 | 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) | Catsyn [catsyn.com]
- 3. CN1247181A - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol - Google Patents [patents.google.com]
- 4. CN1083414C - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol - Google Patents [patents.google.com]
